molecular formula C15H10Cl2O B8600949 3,3-Bis(4-chlorophenyl)prop-2-enal CAS No. 23594-02-7

3,3-Bis(4-chlorophenyl)prop-2-enal

Cat. No. B8600949
Key on ui cas rn: 23594-02-7
M. Wt: 277.1 g/mol
InChI Key: RJXWQKRRUIAEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04975438

Procedure details

The compound was prepared according to the procedure described in Example 84. The following reagents were used: 4,4'-dichlorobenzophenone (25.1 g), diisopropylamine (32.2 mL), 1.6M n-butyl lithium in hexane (144 mL), acetaldehyde N-tert-butylimine (14.75 mL), diethyl chlorophosphonate (16.6 mL) and tetrahydrofurane (200 mL). The usual work up furnished 23.8 g of essentially pure 3,3-bis(4-chlorophenyl)-2-propenal as an orange oil.
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
32.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.6 mL
Type
reactant
Reaction Step Four
Quantity
144 mL
Type
solvent
Reaction Step Five
Quantity
14.75 mL
Type
solvent
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)=O)=[CH:4][CH:3]=1.C(NC(C)C)(C)C.C([Li])CCC.ClP(=O)(OCC)[O:31][CH2:32][CH3:33]>CCCCCC.C(N=CC)(C)(C)C.O1CCCC1>[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)=[CH:33][CH:32]=[O:31])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
25.1 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)C2=CC=C(C=C2)Cl)C=C1
Step Two
Name
Quantity
32.2 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
16.6 mL
Type
reactant
Smiles
ClP(OCC)(OCC)=O
Step Five
Name
Quantity
144 mL
Type
solvent
Smiles
CCCCCC
Step Six
Name
Quantity
14.75 mL
Type
solvent
Smiles
C(C)(C)(C)N=CC
Step Seven
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was prepared

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(=CC=O)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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